Serinamide: A Technical Guide for Researchers and Drug Development Professionals
Serinamide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Serinamide, the amide derivative of the amino acid serine, exists as two stereoisomers, L-Serinamide and D-Serinamide. While serine itself is well-characterized for its roles in protein synthesis, metabolism, and neurotransmission, the specific biological functions and therapeutic potential of Serinamide are less understood. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of Serinamide. It includes detailed, inferred synthetic and purification protocols, and discusses potential signaling pathways based on the activities of its parent molecule, serine. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the scientific and therapeutic landscape of Serinamide.
Chemical Structure and Properties
Serinamide is a chiral molecule existing in both L- and D-enantiomeric forms. The chemical structure consists of a central carbon atom bonded to an amino group, a carboxamide group, a hydroxymethyl group, and a hydrogen atom.
Chemical Identifiers and Physical Properties
The chemical identifiers and computed physical properties of L-Serinamide and D-Serinamide are summarized in the tables below. These properties are crucial for understanding the molecule's behavior in various experimental and biological settings.
Table 1: Chemical Identifiers for Serinamide Enantiomers
| Identifier | L-Serinamide | D-Serinamide |
| IUPAC Name | (2S)-2-amino-3-hydroxypropanamide | (2R)-2-amino-3-hydroxypropanamide |
| Molecular Formula | C₃H₈N₂O₂ | C₃H₈N₂O₂ |
| CAS Number | 6791-49-7[1] | 104714-52-5 |
| PubChem CID | 101138[1] | 447822 |
| SMILES | N--INVALID-LINK--C(N)=O | N--INVALID-LINK--C(N)=O |
| InChI Key | MGOGKPMIZGEGOZ-REOHCLBHSA-N[1] | MGOGKPMIZGEGOZ-UWTATZPHSA-N |
Table 2: Physicochemical Properties of Serinamide
| Property | Value |
| Molecular Weight | 104.11 g/mol [1] |
| Topological Polar Surface Area | 89.79 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| LogP (calculated) | -2.03 |
| pKa (predicted) | 7.8 (amine), 16.5 (amide) |
Synthesis and Purification
While specific, detailed protocols for the direct synthesis of unsubstituted L- or D-Serinamide are not extensively published, a general and plausible methodology can be inferred from the synthesis of N-acyl-serinamide derivatives, which are intermediates in the production of the drug Lacosamide (B1674222).[2][3] The following protocols are based on these established procedures.
Synthesis of L-Serinamide
This protocol outlines a two-step process starting from L-serine: esterification followed by amidation.
Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride
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Materials: L-serine, Methanol (B129727) (anhydrous), Thionyl chloride (SOCl₂) or Hydrogen chloride (gas), Diethyl ether (anhydrous).
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Procedure:
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Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.
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After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
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Add anhydrous diethyl ether to precipitate the L-serine methyl ester hydrochloride.
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Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
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Step 2: Amidation of L-Serine Methyl Ester Hydrochloride to L-Serinamide
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Materials: L-serine methyl ester hydrochloride, Ammonia (B1221849) (7N solution in methanol), Methanol.
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Procedure:
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Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a 7N solution of ammonia in methanol in a sealed pressure vessel.
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Stir the solution at room temperature for 24-48 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.
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The resulting crude L-Serinamide can be purified by recrystallization or chromatography.
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Synthesis of D-Serinamide
The synthesis of D-Serinamide follows the same procedure as L-Serinamide, with D-serine as the starting material.
Purification Protocol
Crude Serinamide can be purified using the following methods:
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Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or ethanol (B145695) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
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Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (e.g., 95:5 to 80:20 DCM:MeOH).
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Procedure:
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Dissolve the crude Serinamide in a small amount of the mobile phase.
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Load the solution onto a pre-packed silica gel column.
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Elute the column with the mobile phase gradient.
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Collect fractions and analyze by TLC.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure Serinamide.
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Biological Activity and Signaling Pathways
The specific biological activities of Serinamide are not well-documented in publicly available literature. However, based on its structural similarity to L-serine and D-serine, its potential biological roles can be inferred.
Potential Role in Neuroscience
D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5][6] D-serine is synthesized from L-serine in astrocytes and neurons by the enzyme serine racemase.[4] Given that D-Serinamide is the amide of D-serine, it is plausible that it could act as a prodrug for D-serine or interact with the NMDA receptor or other neuronal targets.
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Hypothesized Signaling Pathway:
References
- 1. L-Serinamide | C3H8N2O2 | CID 101138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9447024B1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 3. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-amino acids as putative neurotransmitters: focus on D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
